5-Methyl-1H-1,2,3-triazol-1-amine
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Overview
Description
5-Methyl-1H-1,2,3-triazol-1-amine: is a nitrogen-containing heterocyclic compound. It belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms and two carbon atoms. Triazoles are known for their stability and versatility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-1,2,3-triazol-1-amine typically involves the cyclization of appropriate precursors under specific conditions. . This method is favored for its high yield and regioselectivity.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields . The choice of starting materials and reaction conditions can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-1,2,3-triazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution can introduce various functional groups into the triazole ring .
Scientific Research Applications
Chemistry: 5-Methyl-1H-1,2,3-triazol-1-amine is widely used in organic synthesis as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, triazole derivatives are studied for their potential as enzyme inhibitors and receptor ligands. They are also used in the development of fluorescent probes for imaging applications .
Medicine: Triazole compounds, including this compound, have shown promise in medicinal chemistry. They are investigated for their antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, triazoles are used as corrosion inhibitors, stabilizers, and in the production of polymers and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Methyl-1H-1,2,3-triazol-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with enzymes and receptors. This allows it to modulate the activity of these biological molecules, leading to various therapeutic effects .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar properties but different nitrogen atom positions.
1,2,3-Triazole: The parent compound of 5-Methyl-1H-1,2,3-triazol-1-amine, lacking the methyl group.
Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural modification can enhance its stability and specificity in various applications .
Properties
CAS No. |
40004-89-5 |
---|---|
Molecular Formula |
C3H6N4 |
Molecular Weight |
98.11 g/mol |
IUPAC Name |
5-methyltriazol-1-amine |
InChI |
InChI=1S/C3H6N4/c1-3-2-5-6-7(3)4/h2H,4H2,1H3 |
InChI Key |
HCEKEODXLSQFDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NN1N |
Origin of Product |
United States |
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